molecular formula C7H11N3O3 B2362663 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol CAS No. 1006440-62-5

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2362663
CAS No.: 1006440-62-5
M. Wt: 185.183
InChI Key: XIOXNZFOKSQAEF-UHFFFAOYSA-N
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Description

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a nitro group and a hydroxyl group in this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .

Chemical Reactions Analysis

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(5-methyl-3-nitropyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-6-5-7(10(12)13)8-9(6)3-2-4-11/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOXNZFOKSQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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